molecular formula C12H15N3O3 B11766474 (S)-Benzyl (1-amino-2-oxopyrrolidin-3-YL)carbamate

(S)-Benzyl (1-amino-2-oxopyrrolidin-3-YL)carbamate

Cat. No.: B11766474
M. Wt: 249.27 g/mol
InChI Key: LVAPZCIMZWQXKF-JTQLQIEISA-N
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Description

(S)-Benzyl (1-amino-2-oxopyrrolidin-3-YL)carbamate is a chiral compound that belongs to the class of pyrrolidines. It is often used as a building block in asymmetric synthesis and has applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl (1-amino-2-oxopyrrolidin-3-YL)carbamate typically involves the reaction of (S)-tert-Butyl (1-amino-2-oxopyrrolidin-3-yl)carbamate with benzyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified using standard chromatographic techniques .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reaction vessels, automated systems for reagent addition, and more efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl (1-amino-2-oxopyrrolidin-3-YL)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides or acyl chlorides are used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

(S)-Benzyl (1-amino-2-oxopyrrolidin-3-YL)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-Benzyl (1-amino-2-oxopyrrolidin-3-YL)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • (S)-tert-Butyl (1-amino-2-oxopyrrolidin-3-yl)carbamate
  • ®-Benzyl (1-amino-2-oxopyrrolidin-3-YL)carbamate
  • (S)-Methyl (1-amino-2-oxopyrrolidin-3-YL)carbamate

Uniqueness

(S)-Benzyl (1-amino-2-oxopyrrolidin-3-YL)carbamate is unique due to its specific chiral configuration and the presence of the benzyl group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound in asymmetric synthesis and various research applications.

Properties

Molecular Formula

C12H15N3O3

Molecular Weight

249.27 g/mol

IUPAC Name

benzyl N-[(3S)-1-amino-2-oxopyrrolidin-3-yl]carbamate

InChI

InChI=1S/C12H15N3O3/c13-15-7-6-10(11(15)16)14-12(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,17)/t10-/m0/s1

InChI Key

LVAPZCIMZWQXKF-JTQLQIEISA-N

Isomeric SMILES

C1CN(C(=O)[C@H]1NC(=O)OCC2=CC=CC=C2)N

Canonical SMILES

C1CN(C(=O)C1NC(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

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